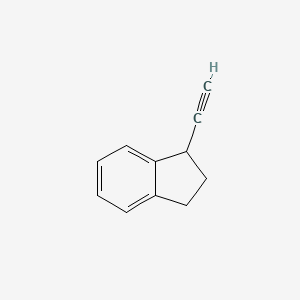
1-ethynyl-2,3-dihydro-1H-indene
説明
1-ethynyl-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C11H10 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to receptors and influencing their activity .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its targets. They have been found to have a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include things like temperature, pH, and the presence of other compounds .
生物活性
1-Ethynyl-2,3-dihydro-1H-indene is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound can be synthesized through the reduction of its precursor, this compound-1-ol. This compound exhibits a unique structure that allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Biological Activities
The biological activities of this compound and its derivatives have been investigated extensively. Key activities include:
Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Effects : The compound has demonstrated potential anticancer properties. In vitro studies reveal that certain derivatives inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a derivative was shown to inhibit the proliferation of breast cancer cells by targeting specific signaling pathways related to cell survival .
Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound's derivatives often act as enzyme inhibitors. For example, AChE inhibition leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function.
- Receptor Interaction : Indole derivatives related to this compound have been shown to bind with high affinity to various receptors involved in neurotransmission and cellular signaling. This binding can modulate receptor activity and influence downstream signaling pathways .
- Cell Cycle Disruption : The anticancer effects are partly attributed to the ability of certain derivatives to disrupt the cell cycle by affecting key regulatory proteins involved in cell division .
Data Table: Summary of Biological Activities
Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study 1 : A study conducted on a derivative showed promising results in inhibiting Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics.
- Case Study 2 : In vitro assays on breast cancer cell lines demonstrated that a specific derivative reduced cell viability by over 50% at concentrations achievable in clinical settings, indicating its potential as a therapeutic agent .
特性
IUPAC Name |
1-ethynyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h1,3-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCAWSIZRCCGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















